Toxicity equivalency factor (TEF) of 1,3,6,7,8-PeCDF vs TCDD
Toxicity equivalency factor (TEF) of 1,3,6,7,8-PeCDF vs TCDD
An In-Depth Technical Guide to the Toxicity Equivalency Factor (TEF) of 1,3,6,7,8-PeCDF versus TCDD
Executive Summary
The Toxicity Equivalency Factor (TEF) is a cornerstone of modern risk assessment for dioxins and dioxin-like compounds (DLCs). This system quantifies the toxicity of individual congeners relative to the most potent and well-studied member of this class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0.[1][2] This guide focuses on 1,3,6,7,8-pentachlorodibenzofuran (1,3,6,7,8-PeCDF), a specific dioxin-like compound, comparing its toxic potential to TCDD. Based on the internationally accepted World Health Organization (WHO) 2005 standards, 1,3,6,7,8-PeCDF is assigned a TEF of 0.03.[3][4][5] This value signifies that it is considered approximately 33 times less toxic than TCDD. This relative potency is rooted in its reduced ability to activate the aryl hydrocarbon receptor (AhR), the common mechanistic pathway for the toxicity of these compounds.[1][6] A more recent 2022 re-evaluation by the WHO has proposed a lower TEF of 0.01 for this congener, suggesting an even lower relative toxicity, though this value has not yet been universally adopted for regulatory purposes.[7][8] This guide provides researchers and drug development professionals with a detailed examination of the mechanistic basis, experimental determination, and quantitative values underpinning the TEF for 1,3,6,7,8-PeCDF.
Quantitative Comparison of Toxicity Equivalency Factors
The TEF methodology simplifies the risk assessment of complex environmental mixtures of DLCs by converting the concentration of each congener into a standardized TCDD Toxic Equivalent (TEQ).[1][2][9] The TEQ is calculated by multiplying the concentration of an individual congener by its assigned TEF.[10] The table below presents the WHO-established TEFs for key polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), providing a quantitative context for the relative potency of 1,3,6,7,8-PeCDF.
| Congener | WHO 2005 TEF[3][4] | Proposed WHO 2022 TEF[7][8] |
| Reference Compound | ||
| 2,3,7,8-TCDD | 1 | 1 |
| Pentachlorodibenzofurans (PeCDFs) | ||
| 1,3,6,7,8-PeCDF | 0.03 | 0.01 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.1 |
| Other Relevant Congeners | ||
| 2,3,7,8-TCDF | 0.1 | 0.07 |
| 1,2,3,7,8-PeCDD | 1 | 0.4 |
| 1,2,3,6,7,8-HxCDD | 0.1 | 0.07 |
| OCDD | 0.0003 | 0.001 |
| OCDF | 0.0003 | 0.002 |
Mechanistic Foundation: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxic effects of TCDD, 1,3,6,7,8-PeCDF, and other DLCs are almost universally mediated through their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[11][12][13] The TEF concept is predicated on this shared mechanism of action.[6][9] Differences in TEF values among congeners largely reflect their varying affinities for the AhR and their subsequent ability to induce gene expression.
The canonical AhR signaling pathway proceeds as follows:
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Ligand Binding: In the cytoplasm, the DLC (e.g., TCDD or PeCDF) binds to the AhR, which is part of a protein complex.
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Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus.
-
Dimerization: Inside the nucleus, the ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.
-
DNA Binding & Transcription: This new heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.
-
Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, leading to a cascade of biochemical and toxic effects.[14]
Methodologies for TEF Determination
TEFs are consensus values derived from a comprehensive database of individual toxicity assays, which produce Relative Effect Potency (REP) values.[1][6] An REP is the ratio of the potency of a specific congener to that of TCDD in a single study.[6] The WHO expert panels evaluate the entire body of REP data from both in vivo and in vitro studies to assign a single TEF value, giving more weight to chronic in vivo studies that measure toxic endpoints over biochemical changes.[7]
Core Criteria for TEF Inclusion
For a compound to be included in the TEF framework, it must meet several criteria:
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The ability to bind to the Aryl Hydrocarbon Receptor (AhR).[1][6]
-
The capacity to elicit AhR-mediated biochemical and toxic responses.[1][6]
-
It must be persistent and bioaccumulate in the food chain.[1][6]
Experimental Protocols
Protocol 1: In Vitro AhR-Mediated Reporter Gene Assay
This protocol describes a common in vitro method to quantify the ability of a compound like 1,3,6,7,8-PeCDF to activate the AhR signaling pathway, often using a cell line with a luciferase reporter gene linked to a DRE.
Objective: To determine the REP of 1,3,6,7,8-PeCDF relative to TCDD by measuring dose-dependent induction of a reporter gene.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., H4IIE-luc rat hepatoma cells) in appropriate culture medium and conditions.
-
Cell Seeding: Plate the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Dosing Preparation: Prepare serial dilutions of both TCDD (reference) and 1,3,6,7,8-PeCDF (test compound) in a suitable solvent like DMSO.
-
Cell Treatment: Expose the cells in triplicate to the various concentrations of TCDD, 1,3,6,7,8-PeCDF, and a solvent control. Incubate for a defined period (e.g., 24 hours).
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to each well. The resulting chemiluminescent reaction is measured using a luminometer.
-
Data Analysis:
-
Plot the dose-response curves for both TCDD and 1,3,6,7,8-PeCDF.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) for each compound.
-
Determine the REP using the formula: REP = EC50 (TCDD) / EC50 (1,3,6,7,8-PeCDF) .
-
Protocol 2: In Vivo Rodent Toxicity Study
This protocol outlines a representative subchronic in vivo study to assess toxicological endpoints, which are critical for TEF derivation.
Objective: To determine the relative potency of 1,3,6,7,8-PeCDF compared to TCDD in causing toxic effects (e.g., body weight loss, thymic atrophy, liver toxicity) in a rodent model.
Methodology:
-
Animal Acclimation: Acclimate laboratory animals (e.g., female Harlan Sprague-Dawley rats) to the facility conditions for at least one week.[11]
-
Dose Group Assignment: Randomly assign animals to multiple dose groups for TCDD, 1,3,6,7,8-PeCDF, and a vehicle control group (e.g., corn oil).
-
Dosing Administration: Administer the compounds via oral gavage at specified intervals (e.g., weekly) for a subchronic duration (e.g., 90 days).
-
In-Life Monitoring: Regularly monitor animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Terminal Necropsy: At the end of the study, euthanize the animals. Perform a gross necropsy and collect key organs (liver, thymus, spleen) and tissues (adipose).
-
Endpoint Analysis:
-
Organ Weights: Weigh the liver and thymus to assess hepatomegaly and thymic atrophy.
-
Histopathology: Process tissues for microscopic examination to identify lesions or cellular changes.
-
Biochemical Analysis: Analyze blood serum for markers of liver damage (e.g., ALT, AST).
-
Tissue Concentration: Measure the concentration of the administered compound in tissues like the liver and fat.[11]
-
-
Data Analysis:
-
Generate dose-response curves for significant toxicological endpoints (e.g., decrease in thymus weight).
-
Calculate the ED50 (the effective dose causing a 50% response) for both TCDD and 1,3,6,7,8-PeCDF for each endpoint.
-
Determine the REP for each endpoint using the formula: REP = ED50 (TCDD) / ED50 (1,3,6,7,8-PeCDF) .
-
Conclusion
The Toxicity Equivalency Factor of 0.03 for 1,3,6,7,8-PeCDF, as established by the WHO, firmly positions it as a dioxin-like compound of lower toxic potency than TCDD. This value is not arbitrary but is the result of a rigorous, science-driven consensus process that evaluates a wide array of in vitro and in vivo data, all grounded in the shared mechanism of AhR activation. While less potent, its persistence and bioaccumulative properties mean it remains a compound of interest in environmental health and risk assessment. The proposed downward revision of its TEF to 0.01 in the 2022 WHO re-evaluation further underscores the ongoing scientific refinement of this critical risk assessment tool. For researchers and professionals in toxicology and drug development, a thorough understanding of the TEF concept and the specific values for congeners like 1,3,6,7,8-PeCDF is essential for accurately characterizing the potential risks posed by complex chemical mixtures.
References
-
FOOD SAFETY PORTAL. Table of TEF (= toxic equivalency factors) for dioxins, furans and dioxin-like PCBs.
-
Wikipedia. Toxic equivalency factor.
-
Washington State Department of Ecology. (2007). Evaluating the Toxicity and Assessing the Carcinogenic Risk of Environmental Mixtures Using Toxicity Equivalency Factors.
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011). Adoption of Revised Toxicity Equivalency Factors for TEF(WHO-05) for PCDDs, PCDFs, and Dioxin-like PCBs.
-
Farmahin, R., et al. (2014). Species-specific relative AHR1 binding affinities of 2,3,4,7,8-pentachlorodibenzofuran explain avian species differences in its relative potency. PubMed.
-
Wittsiepe, J., et al. (2007). The 2005 World Health Organization re-evaluation of TEFs for dioxins and dioxin-like compounds--what are the consequences for German human background levels? PubMed.
-
Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. PMC.
-
U.S. Environmental Protection Agency (EPA). (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds.
-
Risk Assessment Information System (RAIS). Dioxin Toxicity Equivalency Factors (TEFs) for Human Health.
-
U.S. Environmental Protection Agency (EPA). Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment.
-
Safe, S. (2008). The international toxicity equivalency factor (I‐TEF) method for estimating risks associated with exposures to complex mixtures of dioxins and related compounds. Taylor & Francis Online.
-
National Toxicology Program. (2006). Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies). PubMed.
-
GOV.UK. (2022). Calculate the concentration of PCDDs and PCDFs in waste.
-
Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. Woods Hole Oceanographic Institution.
-
DeVito, M., et al. (2023). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. PMC.
-
Eurofins. (2025). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners.
-
Bunce, N. J., et al. (2001). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. PMC.
-
ResearchGate. The chemical structures of 2,3,7,8-TCDD (A), 2,3,4,7,8-PeCDF (B) and PCB-126 (C).
-
Pohjanvirta, R., et al. (1990). Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats. PubMed.
-
Ministry of the Environment, Government of Japan. (Reference) Toxicity Equivalent Factor.
-
Farmahin, R., et al. (2013). Amino Acid Sequence of the Ligand-Binding Domain of the Aryl Hydrocarbon Receptor 1 Predicts Sensitivity of Wild Birds to Effects of Dioxin-Like Compounds. Oxford Academic.
-
U.S. Geological Survey. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife.
-
DeVito, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, di. Regulatory Toxicology and Pharmacology.
-
National Center for Biotechnology Information (NCBI). Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis.
-
Zwiernik, M. J., et al. (2011). Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in Mink (Mustela vison) at Ecologically Relevant Exposures. Oxford Academic.
-
Brewster, D. W., & Birnbaum, L. S. (1988). Disposition of 1,2,3,7,8-pentachlorodibenzofuran in the rat. OSTI.GOV.
-
Taylor & Francis. TEF – Knowledge and References.
-
Environmental Working Group (EWG). 1,2,3,7,8,9-HxCDF (hexafuran).
-
Shi, Z., et al. (2021). Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? MDPI.
-
International Agency for Research on Cancer (IARC). (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. NCBI.
-
Van den Berg, M., et al. (2023). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. VU Research Portal.
Sources
- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]
- 2. semspub.epa.gov [semspub.epa.gov]
- 3. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]
- 4. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Table F-6, TEF Values of Compounds - Report on Carcinogens Monograph on Pentachlorophenol and By-products of Its Synthesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rais.ornl.gov [rais.ornl.gov]
- 7. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners - Eurofins Scientific [eurofins.de]
- 9. ezview.wa.gov [ezview.wa.gov]
- 10. gov.uk [gov.uk]
- 11. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. seagrant.whoi.edu [seagrant.whoi.edu]
